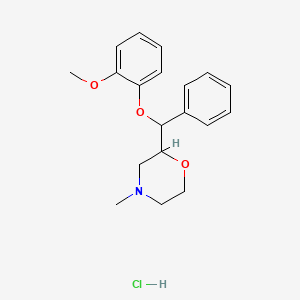
2-(alpha-(o-Methoxyphenoxy)benzyl)-4-methylmorpholine hydrochloride
Cat. No. B8303353
M. Wt: 349.8 g/mol
InChI Key: GCAKDGHJDOUSJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04229449
Procedure details


A solution of 6.8 g of 2-[α-(2-methoxyphenoxy)-benzyl]-4-methyl-morpholin-3,5-dione in 40 ml of anhydrous tetrahydrofuran was added dropwise under stirring to a suspension of lithium aluminium hydride (1.9 g) in 35 ml of THF. The mixture was refluxed under stirring for 6 hours. Dropwise addition was then made at 0°-5° C. of 4.1 ml of 23% HCl and the whole was stirred at room temperature for 2 hours. The suspended solid was filtered and washed several times with THF. The combined filtrates were evaporated to dryness under reduced pressure. The residue was taken up with ethyl ether and 4 ml of 18% methanolic HCl was added. The amorphous hydrochloride precipitated which was washed several times with fresh ethyl ether. By filtration there was obtained 5.8 g of 2-[α-(2-methoxyphenoxy)-benzyl]-4-methyl-morpholine hydrochloride, melting point 67°-90° C. Yield 84%.
Name
2-[α-(2-methoxyphenoxy)-benzyl]-4-methyl-morpholin-3,5-dione
Quantity
6.8 g
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:25]=[CH:24][CH:23]=[CH:22][C:4]=1[O:5][CH:6]([CH:13]1[O:18][CH2:17][C:16](=O)[N:15]([CH3:20])[C:14]1=O)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].[ClH:32]>O1CCCC1>[ClH:32].[CH3:1][O:2][C:3]1[CH:25]=[CH:24][CH:23]=[CH:22][C:4]=1[O:5][CH:6]([CH:13]1[O:18][CH2:17][CH2:16][N:15]([CH3:20])[CH2:14]1)[C:7]1[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=1 |f:1.2.3.4.5.6,9.10|
|
Inputs


Step One
|
Name
|
2-[α-(2-methoxyphenoxy)-benzyl]-4-methyl-morpholin-3,5-dione
|
|
Quantity
|
6.8 g
|
|
Type
|
reactant
|
|
Smiles
|
COC1=C(OC(C2=CC=CC=C2)C2C(N(C(CO2)=O)C)=O)C=CC=C1
|
|
Name
|
|
|
Quantity
|
40 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|
Step Two
|
Name
|
|
|
Quantity
|
1.9 g
|
|
Type
|
reactant
|
|
Smiles
|
[H-].[Al+3].[Li+].[H-].[H-].[H-]
|
|
Name
|
|
|
Quantity
|
35 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Three
|
Name
|
|
|
Quantity
|
4.1 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
under stirring for 6 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was refluxed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Dropwise addition
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the whole was stirred at room temperature for 2 hours
|
|
Duration
|
2 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The suspended solid was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed several times with THF
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The combined filtrates were evaporated to dryness under reduced pressure
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The amorphous hydrochloride precipitated which
|
WASH
|
Type
|
WASH
|
|
Details
|
was washed several times with fresh ethyl ether
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
By filtration there
|
Outcomes


Product
Details
Reaction Time |
6 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
Cl.COC1=C(OC(C2=CC=CC=C2)C2CN(CCO2)C)C=CC=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 5.8 g | |
| YIELD: PERCENTYIELD | 84% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
